molecular formula C19H18N2O5S2 B2840762 N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448059-27-5

N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2840762
CAS No.: 1448059-27-5
M. Wt: 418.48
InChI Key: SCGAGGMJIXNTQO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound featuring multiple functional groups, including furan, thiophene, oxazole, and sulfonamide

Mechanism of Action

Target of Action

Similar compounds have been reported to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others.

Mode of Action

EGFR inhibitors typically work by preventing the activation of the receptor, which can block the propagation of signals that lead to cell growth and division .

Biochemical Pathways

The inhibition of EGFR can affect several biochemical pathways. Most notably, it can interfere with the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are involved in cell proliferation, survival, and differentiation . By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells.

Result of Action

The result of the compound’s action would likely be a decrease in the proliferation of cancer cells, given its potential role as an EGFR inhibitor . This could lead to a slowdown or halt in tumor growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Furan and Thiophene Substitution: The furan and thiophene groups are incorporated through nucleophilic substitution reactions, where the furan-2-ylmethyl and thiophen-2-yl ethyl groups are attached to the nitrogen atoms of the oxazole and sulfonamide moieties, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially forming epoxides or sulfoxides.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a dihydro derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Epoxides or sulfoxides of the furan and thiophene rings.

    Reduction: Dihydro derivatives of the oxazole ring.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural complexity allows it to interact with various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties, given the presence of heterocyclic rings that can influence electronic behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide: Lacks the thiophene and methyl groups, potentially altering its reactivity and biological activity.

    N-(thiophen-2-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide: Similar structure but with a thiophene ring instead of a furan ring, which may affect its electronic properties.

Uniqueness

The presence of both furan and thiophene rings in N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide makes it unique, as it combines the properties of both heterocycles, potentially leading to novel reactivity and applications.

This compound’s unique combination of functional groups and structural complexity makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-thiophen-2-ylethyl)-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-20-17-12-16(6-7-18(17)26-19(20)22)28(23,24)21(13-14-4-2-10-25-14)9-8-15-5-3-11-27-15/h2-7,10-12H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGAGGMJIXNTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N(CCC3=CC=CS3)CC4=CC=CO4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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